molecular formula C19H22FN3O3 B2844755 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 942006-04-4

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2844755
CAS No.: 942006-04-4
M. Wt: 359.401
InChI Key: YTZLAMYKRCNMHW-UHFFFAOYSA-N
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Description

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and furan groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an amine group.

    Attachment of the Furan Moiety: This can be done through coupling reactions, such as Suzuki or Heck reactions, using furan derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or amide groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the furan moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
  • 1-(2-((4-bromophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
  • 1-(2-((4-methylphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c20-15-3-5-16(6-4-15)22-18(24)13-23-9-7-14(8-10-23)19(25)21-12-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZLAMYKRCNMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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